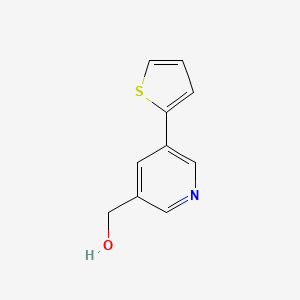

(5-(Thiophen-2-yl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality (5-(Thiophen-2-yl)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Thiophen-2-yl)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKOOYQLDZMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol

This guide provides a comprehensive technical overview for the synthesis of (5-(thiophen-2-yl)pyridin-3-yl)methanol, a valuable bi-heterocyclic building block for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction

(5-(Thiophen-2-yl)pyridin-3-yl)methanol, with CAS Number 393861-00-2, is a heteroaromatic compound featuring a thiophene ring linked to a pyridine methanol core.[1] This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of both thiophene and pyridine moieties in a wide range of biologically active compounds and functional organic materials. The hydroxymethyl group provides a versatile handle for further synthetic transformations, making this compound a key intermediate in the synthesis of more complex molecular architectures.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of (5-(thiophen-2-yl)pyridin-3-yl)methanol suggests a convergent synthetic approach. The primary disconnection is at the carbon-carbon bond between the pyridine and thiophene rings, pointing towards a palladium-catalyzed cross-coupling reaction as the key bond-forming step. The hydroxymethyl group can be derived from the reduction of a corresponding aldehyde. This leads to two primary synthetic pathways, with the Suzuki-Miyaura coupling being the most prevalent and robust method.

Caption: Retrosynthetic analysis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol.

Synthesis Pathway I: Suzuki-Miyaura Coupling Followed by Reduction

This is the most widely applicable and recommended pathway for the synthesis of (5-(thiophen-2-yl)pyridin-3-yl)methanol. It involves two main steps:

-

Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde with thiophene-2-boronic acid to form 5-(thiophen-2-yl)nicotinaldehyde.

-

Selective reduction of the aldehyde group of 5-(thiophen-2-yl)nicotinaldehyde to the corresponding primary alcohol.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups.[2]

Caption: Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this type of coupling. The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle. Other palladium sources like Pd(OAc)₂ with additional phosphine ligands can also be employed.[3]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.[2]

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is often used. This facilitates the dissolution of both the organic substrates and the inorganic base.[4]

Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde [3]

| Reagent/Material | Molar Eq. |

| 5-Bromonicotinaldehyde | 1.0 |

| Thiophene-2-boronic acid | 1.2 |

| Potassium Carbonate | 2.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |

| 1,4-Dioxane | - |

| Water | - |

-

To a round-bottom flask, add 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(thiophen-2-yl)nicotinaldehyde.

Step 2: Selective Reduction of the Aldehyde

The aldehyde functional group of 5-(thiophen-2-yl)nicotinaldehyde can be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is preferred due to its chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[5][6]

Caption: Reduction of the aldehyde to the primary alcohol.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent that provides a source of hydride ions (H⁻). It is sufficiently reactive to reduce aldehydes while being tolerant of the heteroaromatic rings.[5]

-

Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they can protonate the intermediate alkoxide. A mixture with an aprotic solvent like THF can be used to improve the solubility of the starting material.[6]

Experimental Protocol: Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol [5][6]

| Reagent/Material | Molar Eq. |

| 5-(Thiophen-2-yl)nicotinaldehyde | 1.0 |

| Sodium Borohydride | 1.5 |

| Methanol | - |

| Tetrahydrofuran (THF) | - |

-

Dissolve 5-(thiophen-2-yl)nicotinaldehyde in a mixture of methanol and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield (5-(thiophen-2-yl)pyridin-3-yl)methanol.

Synthesis of Starting Materials

5-Bromonicotinaldehyde

A common route to 5-bromonicotinaldehyde involves the oxidation of 5-bromo-3-(hydroxymethyl)pyridine. Alternatively, it can be synthesized from 3,5-dibromopyridine via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF).

Thiophene-2-boronic acid

Thiophene-2-boronic acid is commercially available. It can also be prepared from 2-bromothiophene via lithiation with n-butyllithium followed by reaction with a trialkyl borate and subsequent acidic workup.

Characterization Data

The identity and purity of the synthesized (5-(thiophen-2-yl)pyridin-3-yl)methanol should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and thiophene ring protons, a singlet for the benzylic protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine and thiophene rings, as well as the methylene carbon of the hydroxymethyl group.[7]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (191.25 g/mol ).[1]

Conclusion

The synthesis of (5-(thiophen-2-yl)pyridin-3-yl)methanol is reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling and a subsequent selective reduction. This guide provides a robust framework with detailed protocols and scientific rationale to aid researchers in the successful synthesis and characterization of this important heterocyclic building block. The presented methodologies are scalable and adaptable for the synthesis of related analogues.

References

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 17, 2026, from [Link]

-

Liu, Z.-F., et al. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers, 5(12), 1870–1876. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 393861-00-2|(5-(Thiophen-2-yl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Chemical Properties and Applications of (5-(Thiophen-2-yl)pyridin-3-yl)methanol

Abstract

(5-(Thiophen-2-yl)pyridin-3-yl)methanol (CAS No. 393861-00-2) is a heterocyclic organic compound that stands at the intersection of two critical pharmacophores: pyridine and thiophene.[1][2] This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthetic pathway, its reactivity profile, and its potential applications in modern drug discovery. By integrating a hydroxymethyl group, this scaffold offers a versatile anchor for further chemical modification, making it a valuable building block for researchers and medicinal chemists. This document serves as a technical resource, consolidating predicted data, established synthetic logic, and field-proven experimental protocols to facilitate its use in a research and development setting.

Core Physicochemical and Spectroscopic Profile

The fundamental identity of a chemical entity is defined by its physical properties and its response to spectroscopic interrogation. The data presented herein are derived from supplier technical sheets and predictive modeling based on established chemical principles.

Physicochemical Properties

The core properties of (5-(Thiophen-2-yl)pyridin-3-yl)methanol are summarized in the table below. These parameters are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 393861-00-2 | [3] |

| Molecular Formula | C₁₀H₉NOS | [3] |

| Molecular Weight | 191.25 g/mol | [3] |

| Physical Form | Solid | |

| Predicted Boiling Point | 363.7 ± 32.0 °C | [3] |

| Predicted Density | 1.264 ± 0.06 g/cm³ | [3] |

| Recommended Storage | Sealed in a dry environment, 2–8 °C |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its spectroscopic signature. This is crucial for confirming its identity post-synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be highly characteristic. The three protons on the pyridine ring will appear as distinct signals in the aromatic region (~δ 8.0-9.0 ppm), with their multiplicity dictated by spin-spin coupling. The three protons of the thiophene ring will also resonate in the aromatic region, typically slightly upfield from the pyridine protons (~δ 7.0-7.8 ppm). The benzylic-type methylene protons (-CH₂OH) should appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR : The spectrum should display 10 distinct carbon signals. The aromatic carbons of both the pyridine and thiophene rings will resonate in the δ 110-160 ppm range. The methylene carbon (-CH₂OH) is anticipated to appear around δ 60-65 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected absorption bands include:

-

A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Multiple sharp peaks between 3100-3000 cm⁻¹ for aromatic C-H stretching.

-

Peaks in the 1600-1450 cm⁻¹ range, characteristic of the C=C and C=N stretching vibrations within the aromatic rings.

-

A distinct C-S stretching vibration for the thiophene ring, typically found in the 800-600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The ESI+ spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 192.0427, corresponding to the formula [C₁₀H₁₀NOS]⁺.

Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility and its predictable reactivity. This section outlines a robust synthetic strategy and discusses the molecule's reactive potential.

Proposed Synthesis Pathway

A highly efficient and modular approach to constructing the thiophene-pyridine core is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is favored in complex molecule synthesis due to its high functional group tolerance. The subsequent reduction of an ester to the target primary alcohol is a standard and high-yielding transformation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on established methodologies for Suzuki couplings and ester reductions.[4]

Step 1: Synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add methyl 5-bromopyridine-3-carboxylate (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Bubble nitrogen through the solution for 20 minutes to degas the mixture.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the intermediate ester.[5]

Step 2: Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol

-

Dissolve the purified ester from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise. Caution: LiAlH₄ reacts violently with water.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification via chromatography can be performed if necessary.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three key components:

-

Hydroxymethyl Group: This primary alcohol is a versatile handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with acyl chlorides or carboxylic acids, or converted into an ether. Treatment with reagents like thionyl chloride can transform it into a chloromethyl group, a useful electrophile for further elaboration.[6]

-

Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions.

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene moiety readily undergoes electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation), primarily at the C5 position.[7] This allows for the introduction of diverse substituents onto the thiophene ring.

Significance in Drug Discovery

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, and the thiophene-pyridine motif is particularly noteworthy.[1]

-

Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring.[7] Its inclusion can modulate a compound's metabolic stability, lipophilicity, and target engagement profile while maintaining a similar spatial arrangement.

-

Pharmacophoric Value: The pyridine ring often improves aqueous solubility and provides a key hydrogen bond acceptor through its nitrogen atom, which is critical for molecular recognition by biological targets.[2]

-

Proven Biological Activity: Derivatives containing these linked scaffolds have shown promise in various therapeutic areas. For instance, diarylpyrazoles containing a thiophene group have been identified as potent inhibitors of Hsp90 in cancer cells.[8] Similarly, pyridinyl methanol derivatives have been developed as antagonists for the TRPV3 ion channel, a target for pain and inflammation.[9] The combination of these two rings with a reactive methanol handle provides a powerful platform for generating novel chemical entities with therapeutic potential.

Standard Experimental and Characterization Workflow

A logical and systematic workflow is paramount for ensuring the integrity of synthesized materials. The following diagram and protocols outline a standard procedure for synthesis, purification, and final characterization.

Caption: A standard workflow from synthesis to structural verification.

Protocol: General Spectroscopic Analysis

The following procedures are standard for the characterization of a novel organic compound.[10]

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved before acquiring ¹H, ¹³C, and other relevant spectra.

-

-

Mass Spectrometry Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum for accurate mass determination.

-

-

Infrared Spectroscopy:

-

If the sample is a solid, place a small amount onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact and acquire the spectrum.

-

Conclusion

(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a strategically designed heterocyclic building block with significant potential. Its chemical properties are defined by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the versatile hydroxymethyl group. Its accessibility via robust synthetic methods like the Suzuki coupling makes it an attractive starting point for library synthesis and lead optimization campaigns. For researchers in drug discovery, this compound offers a well-defined scaffold to explore new chemical space and develop novel therapeutic agents.

References

-

Molbank. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

- Google Patents. WO2020245845A1 - An improved process to synthesize 5-(3-pyridyl)-2,2'-bithiophene(sensitizer).

-

The Royal Society of Chemistry. Supplementary Information for a relevant chemical synthesis paper. [Link]

-

PubChem. (5-Thiophen-2-ylthiophen-2-yl)methanol. [Link]

-

PubChem. Phenyl(pyridin-2-yl)methanol. [Link]

- Google Patents. EP 2 368 550 B1 - Heterocyclic compounds as ACK1 inhibitors.

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]

-

NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)

- Google Patents.

-

PubMed. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. [Link]

-

National Institutes of Health (NIH). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. [Link]

-

PubChem. 5-Methyl-2-(3-thienyl)pyridine. [Link]

-

ResearchGate. Pyridine methanol chlorinations. [Link]

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. (5-(THIOPHEN-2-YL)PYRIDIN-3-YL)METHANOL CAS#: 393861-00-2 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | 893735-01-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to (5-(Thiophen-2-yl)pyridin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Architectural Allure of Heterocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of distinct heterocyclic pharmacophores has emerged as a powerful paradigm for the rational design of novel therapeutic agents. The amalgamation of the electron-rich thiophene ring with the electron-deficient pyridine nucleus, as exemplified in (5-(Thiophen-2-yl)pyridin-3-yl)methanol (CAS Number: 393861-00-2) , presents a compelling scaffold for probing complex biological systems. This technical guide offers a comprehensive exploration of this molecule, from its fundamental physicochemical properties and a robust, field-proven synthetic protocol to its analytical characterization and a forward-looking perspective on its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Physicochemical Properties and Structural Attributes

(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a solid at room temperature, a characteristic that simplifies its handling and storage. Its core structure features a central pyridine ring substituted at the 5-position with a thiophene-2-yl moiety and at the 3-position with a hydroxymethyl group. This unique arrangement of functional groups imparts a specific electronic and steric profile that is crucial for its interactions with biological targets.

| Property | Value | Source |

| CAS Number | 393861-00-2 | |

| Molecular Formula | C₁₀H₉NOS | |

| Molecular Weight | 191.25 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen), along with the lipophilic thiophene ring, suggests that this molecule possesses a balanced physicochemical profile suitable for drug development.

Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol: A Reliable and Scalable Protocol

The synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its functional group tolerance, mild reaction conditions, and high yields, making it a cornerstone of modern organic synthesis. The proposed synthetic route involves the coupling of a suitable bromopyridine derivative with thiophene-2-boronic acid.

Proposed Synthetic Scheme

Caption: Proposed synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar heterocyclic compounds.

Materials:

-

(5-Bromopyridin-3-yl)methanol

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-bromopyridin-3-yl)methanol (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (5-(Thiophen-2-yl)pyridin-3-yl)methanol.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Pyridyl Protons: Signals in the aromatic region, typically between 7.5 and 9.0 ppm. The protons at positions 2, 4, and 6 of the pyridine ring will exhibit characteristic splitting patterns (singlets or doublets).

-

Thienyl Protons: Resonances in the aromatic region, generally between 7.0 and 7.8 ppm, with characteristic doublet of doublets or multiplets.

-

Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5 and 5.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

Pyridyl Carbons: Resonances in the range of 120-160 ppm.

-

Thienyl Carbons: Signals typically appearing between 120 and 145 ppm.

-

Hydroxymethyl Carbon (CH₂OH): A signal in the aliphatic region, expected around 60-65 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For (5-(Thiophen-2-yl)pyridin-3-yl)methanol (C₁₀H₉NOS), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Electrospray ionization (ESI) is a suitable technique for this analysis.

Biological Significance and Therapeutic Potential: A Landscape of Opportunity

The thiophene-pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This suggests that (5-(Thiophen-2-yl)pyridin-3-yl)methanol could serve as a valuable building block or a lead compound in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-pyridine derivatives. These compounds have been shown to target key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. The inhibition of these pathways can lead to the suppression of tumor growth and angiogenesis.

Caption: Potential anticancer mechanism of action for thiophene-pyridine derivatives.

Antimicrobial and Anti-inflammatory Properties

The thiophene and pyridine moieties are present in numerous approved drugs with antimicrobial and anti-inflammatory activities. The unique electronic properties of these heterocycles can facilitate interactions with microbial enzymes or inflammatory mediators. Therefore, (5-(Thiophen-2-yl)pyridin-3-yl)methanol and its derivatives warrant investigation for their potential as novel anti-infective and anti-inflammatory agents.

Future Directions and Conclusion

(5-(Thiophen-2-yl)pyridin-3-yl)methanol represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. The robust and scalable synthesis via the Suzuki-Miyaura coupling provides a reliable means of accessing this compound and its derivatives for further investigation. While specific biological data for this exact molecule is yet to be extensively published, the wealth of information on related thiophene-pyridine scaffolds strongly suggests a high potential for therapeutic applications, particularly in oncology.

Future research should focus on the synthesis of a library of derivatives based on the (5-(Thiophen-2-yl)pyridin-3-yl)methanol core, followed by systematic screening against a panel of cancer cell lines and microbial strains. Elucidation of the precise mechanism of action through biochemical and cellular assays will be crucial for the advancement of any promising lead compounds. This in-depth technical guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this intriguing heterocyclic scaffold.

References

- Patel, A. A., & Mehta, G. A. (2010). Therapeutic importance of synthetic thiophene. Der Pharma Chemica, 2(1), 215.

-

AOBChem. (5-(Thiophen-2-yl)pyridin-3-yl)methanol. [Link]

- Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14384-14407.

- Hassan, A. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(4), 729-751.

- Ghorab, M. M., et al. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154.

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Spectroscopic Characterization of (5-(Thiophen-2-yl)pyridin-3-yl)methanol: A Technical Guide

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. 393861-00-2|(5-(Thiophen-2-yl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 6. Thiophene [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Evolving Therapeutic Landscape of Thiophene-Pyridine Derivatives: A Technical Guide to Their Biological Activities

Abstract

The confluence of thiophene and pyridine rings into a single molecular scaffold has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of thiophene-pyridine derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting detailed experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. The unique electronic properties conferred by the electron-rich thiophene and electron-deficient pyridine moieties create a versatile platform for the design of targeted and potent therapeutic agents. This guide aims to bridge the gap between synthesis and clinical application by providing the foundational knowledge and practical methodologies required to advance the development of this promising class of compounds.

Introduction: The Strategic Fusion of Thiophene and Pyridine

In the realm of medicinal chemistry, the strategic combination of distinct pharmacophores into hybrid molecules is a well-established approach to enhance therapeutic efficacy and overcome drug resistance. The amalgamation of a five-membered, electron-rich thiophene ring with a six-membered, electron-deficient pyridine ring creates a unique electronic and structural landscape, rendering thiophene-pyridine derivatives privileged scaffolds in drug discovery.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility.[2] This juxtaposition of electronic properties allows for diverse substitutions and modifications, enabling the fine-tuning of their biological activity against a wide array of therapeutic targets. This guide will systematically explore the significant biological activities demonstrated by these derivatives, providing both the theoretical underpinnings and the practical experimental frameworks for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene-pyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1] These mechanisms include the inhibition of crucial enzymes involved in cell proliferation and survival, such as protein kinases, and the disruption of cytoskeletal dynamics through the inhibition of tubulin polymerization.[1][3]

Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics

A primary mode of anticancer action for many thiophene-pyridine derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain derivatives have been shown to act as multi-target kinase inhibitors, affecting enzymes like FGFR 3, EGFR, and JAK.

Another critical target is tubulin, the protein subunit of microtubules. Microtubules are essential for cell division, intracellular transport, and the maintenance of cell shape. Thiophene-pyridine derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Caption: Anticancer Mechanisms of Thiophene-Pyridine Derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of thiophene-pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Thiazolyl Pyridine Hybrid (8e) | A549 (Lung) | 0.302 | Doxorubicin | 0.460 | [3] |

| Thiazolyl Pyridine Hybrid (8f) | A549 (Lung) | 0.788 | Doxorubicin | 0.460 | [3] |

| Pyridine-Thiophene Hybrid (4) | HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 31.3-49.0 | Doxorubicin | 40.0, 64.8, 24.7, 58.1 | [5] |

| Pyridine-Thiophene Hybrid (8) | HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 19.3-55.5 | Doxorubicin | 40.0, 64.8, 24.7, 58.1 | [5] |

| Thiophene Derivative (9c) | HepG-2 (Liver), MDA-MB-231 (Breast) | 33.08, 21.73 | Doxorubicin | 1.1, N/A | [6] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the thiophene-pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol, or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11]

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence when a fluorescent reporter molecule is incorporated into the growing microtubules.[11][12]

Step-by-Step Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP. Prepare a reaction mix containing tubulin, GTP, glycerol, and a fluorescent reporter on ice.[11]

-

Compound and Control Preparation: Prepare 10x stock solutions of the test compounds, a known inhibitor (e.g., nocodazole), and a known enhancer (e.g., paclitaxel) in the general tubulin buffer.[11]

-

Assay Setup: Pre-warm a 96-well plate and a microplate reader to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[11]

-

Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[11]

-

Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[11]

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the treated wells to the vehicle control. The IC50 value can be calculated from a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiophene-pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise antimicrobial mechanisms of thiophene-pyridine derivatives are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the thiophene ring can facilitate passage through the microbial cell wall, while the pyridine moiety can interact with key intracellular targets.

Caption: Antimicrobial Activity Evaluation Workflow.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]

| Compound | Microorganism | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) | Citation |

| 8d | Staphylococcus aureus | 50 | Ampicillin | 250 | |

| 8g | Escherichia coli | 62.5 | Ciprofloxacin | N/A | |

| 8f, 8i | Streptococcus pyogenes | 100 | Ampicillin | N/A | |

| 8a, 8d, 8j | Escherichia coli | 100 | N/A | N/A | |

| 8d | Aspergillus clavatus | 100 | N/A | N/A |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[13]

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the thiophene-pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[14]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13][14]

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[14]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[15]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16] By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Neuroprotective Mechanisms of Thiophene-Pyridine Derivatives.

Quantitative Neuroprotective Activity Data

The in vitro neuroprotective activity is often assessed by the IC50 value for the inhibition of enzymes like AChE.

| Compound | Target | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Citation |

| 11 | Acetylcholinesterase | 0.42 ± 0.019 | Galantamine | 1.142 ± 0.027 | [17] |

| 28 | Acetylcholinesterase | 18.53 | Donepezil | 0.219 | [17] |

| 7 | Butyrylcholinesterase | 22.9 | Galantamine | 7.9 | [17] |

Experimental Protocols

This colorimetric assay is widely used to screen for AChE inhibitors. [18] Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this reaction. [18] Step-by-Step Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of DTNB (10 mM) in the buffer, a solution of acetylthiocholine iodide (ATCI, 14 mM) in deionized water, and a solution of AChE (e.g., from electric eel) in the buffer. [18]2. Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution to the appropriate wells. Include a blank (no enzyme) and a control (enzyme, no inhibitor). Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). [18]3. Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction. [18]4. Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. 5. Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is calculated relative to the control. The IC50 value is determined from a dose-response curve.

This assay is used to monitor the aggregation of Aβ peptides into amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.

Step-by-Step Protocol:

-

Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and resolubilize in a buffer (e.g., phosphate buffer) to obtain a monomeric solution.

-

Aggregation Assay: In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations. Include a control with Aβ and the vehicle. Add a Thioflavin T solution to each well.

-

Fluorescence Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals over several hours or days.

-

Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of the compound is determined by the reduction in the final fluorescence intensity and the lag time of aggregation compared to the control. The IC50 for aggregation inhibition can be calculated from a dose-response curve.

Conclusion and Future Perspectives

Thiophene-pyridine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the creation of large libraries of analogues, facilitating the optimization of their therapeutic properties. The data and protocols presented in this guide underscore their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Future research should focus on elucidating their precise mechanisms of action, improving their pharmacokinetic and pharmacodynamic profiles, and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety. The continued exploration of structure-activity relationships will be crucial in designing next-generation thiophene-pyridine derivatives with enhanced potency and selectivity, ultimately paving the way for their clinical translation.

References

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Saleem, A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 321–326. [Link]

-

Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Shindy, H. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]

-

Chen, S., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1278, 229–245. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Georgiev, G., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 24(4), 457-462. [Link]

-

Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-thiophene clubbed pyrazoline hybrids as potential antimicrobial and antimycobacterial agent. Indian Journal of Chemistry, 63B(6), 593-603. [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

El-Naggar, M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4305. [Link]

-

Ghorab, M. M., et al. (2017). Synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole and pyridine derivatives. Acta Pharmaceutica, 67(1), 15–33. [Link]

-

Kumar, A., et al. (2024). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Journal of Molecular Structure, 1301, 137351. [Link]

-

de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4325. [Link]

-

Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(4), 461–464. [Link]

-

Request PDF. (2025). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. [Link]

-

Request PDF. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

-

Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1002598. [Link]

-

Romero-Sánchez, D., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1417006. [Link]

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

Request PDF. (2017). Original research paper. Synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole and pyridine derivatives. ResearchGate. [Link]

-

Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

-

El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 37. [Link]

-

Request PDF. (2025). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. ResearchGate. [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6079. [Link]

-

Islam, M. R., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. RSC Advances, 15(6), 3634-3648. [Link]

-

Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(2), 10-18. [Link]

-

Kumar, A., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Molecular Structure, 1315, 138321. [Link]

-

Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4478. [Link]

-

Rystedt, E., et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(8), 1548–1558. [Link]

-

Rystedt, E., et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(8), 1548–1558. [Link]

-

Rystedt, E., et al. (2024). Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience, 15(8), 1548–1558. [Link]

-

Bartolini, M., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. Antioxidants, 11(10), 2021. [Link]

-

De, S., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Scientific Reports, 11(1), 5991. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. maxanim.com [maxanim.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. sciensage.info [sciensage.info]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Technical Guide to the Discovery of Novel Thiophene-Based Therapeutic Agents

Executive Summary

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its journey from an obscure coal tar contaminant to a core scaffold in numerous FDA-approved drugs is a testament to its versatile chemical properties and profound biological significance.[1][2] The structural similarity of thiophene to the benzene ring allows it to act as a bioisostere, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1] This guide provides drug discovery professionals with an in-depth technical framework for the rational design, synthesis, and evaluation of novel thiophene-based therapeutic agents. We will delve into the causality behind key experimental choices, from target identification and computational modeling to preclinical validation and toxicity mitigation, providing a holistic view of the discovery pipeline.

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

Thiophene's value in drug design stems from its unique electronic properties and its ability to modulate the function of phenyl-containing molecules.[1] The sulfur atom's lone pair electrons participate in the aromatic system, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[3] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[3]

This privileged status is not merely theoretical; an analysis of FDA-approved drugs reveals that at least 26 pharmaceuticals containing a thiophene nucleus are currently on the market, spanning a wide array of therapeutic areas.[3][4]

Table 1: Examples of FDA-Approved Thiophene-Containing Drugs

| Drug Name | Therapeutic Class | Core Function |

| Clopidogrel (Plavix®) | Antiplatelet | Thienopyridine derivative, irreversible P2Y12 inhibitor.[1] |

| Olanzapine (Zyprexa®) | Atypical Antipsychotic | Thienobenzodiazepine structure, treats schizophrenia.[1][3] |

| Tiotropium (Spiriva®) | Anticholinergic | Used in the management of COPD. |

| Zileuton (Zyflo®) | Anti-inflammatory / Anti-asthmatic | 5-lipoxygenase (LOX) inhibitor.[3][5] |

| Sertaconazole | Antifungal | Broad-spectrum imidazole antifungal.[3] |

| Raltitrexed | Anticancer | Quinazoline folate analogue, thymidylate synthase inhibitor.[3] |

The successful application of thiophene as a bioisosteric replacement for a phenyl ring is a recurring theme. This strategy can improve metabolic stability, binding affinity, and overall physicochemical properties of a drug candidate.[3]

Rational Drug Design & Target Identification

The discovery process for novel thiophene agents increasingly relies on a synergistic relationship between computational modeling and experimental validation.[6] This approach streamlines target identification and the optimization of lead compounds.[3]

Computational Approaches: In Silico Screening

Structural bioinformatics is a crucial component of modern drug design.[3] Techniques such as molecular docking are used to predict the binding affinity and orientation of thiophene derivatives within the active site of a biological target.[5][6]

-

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein (e.g., an enzyme, receptor) is known, SBDD can be used to screen virtual libraries of thiophene compounds. This helps prioritize candidates for synthesis and experimental testing.

-

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, models can be built based on the properties of known active ligands. This is particularly useful for developing Structure-Activity Relationship (SAR) models.[3]

The goal of computational docking is to find a strong correlation between the predicted binding energy (docking score) and the experimentally measured inhibitory activity (e.g., IC₅₀), thereby validating the computational model for further screening.[6]

Key Therapeutic Targets

Thiophene derivatives have shown efficacy against a wide range of biological targets implicated in various diseases.

-

Oncology: Thiophene analogs bind to a multitude of cancer-specific protein targets, inhibiting signaling pathways involved in cell proliferation and survival.[7][8] Targets include kinases, topoisomerases, and folate receptors.[8][9]

-

Inflammation: A primary mechanism for thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.[5][10][11]

-

Infectious Diseases: Thiophene-based compounds have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[12][13][14][15][16] They can target essential bacterial enzymes or disrupt microbial cell membranes.[14]

Synthetic Strategies for Thiophene-Based Libraries

The creation of diverse chemical libraries is fundamental to drug discovery. Several robust synthetic methodologies exist for the construction of the thiophene ring, allowing for varied substitution patterns. The choice of method is dictated by the desired substitution pattern and the compatibility of functional groups.

The Gewald Aminothiophene Synthesis

The Gewald reaction is one of the most powerful and widely used methods for synthesizing 2-aminothiophenes, which are crucial building blocks in medicinal chemistry.[1][17] It is a multi-component reaction that offers high efficiency and atom economy.[3]

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

-

Reactant Preparation: In a round-bottom flask, combine an α-methylene carbonyl compound (e.g., acetylacetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in equimolar amounts.

-

Solvent and Base: Add a suitable solvent such as ethanol or DMF. Introduce a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, to initiate the reaction.[17][18]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction is often complete within a few hours.

-

Work-up and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[19]

Causality: The Gewald reaction is favored for its operational simplicity and its ability to construct highly functionalized thiophenes in a single step. The base catalyzes the initial Knoevenagel condensation between the carbonyl and nitrile compounds, forming an intermediate that then reacts with sulfur.

Other Key Synthetic Routes

-

Paal-Knorr Synthesis: A classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) to form the thiophene ring.[1]

-

Hinsberg Thiophene Synthesis: Involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.

Preclinical Evaluation: From In Vitro Efficacy to Safety

Once a library of thiophene derivatives has been synthesized, a rigorous screening cascade is required to identify promising lead compounds. This involves assessing both the therapeutic efficacy and the potential for adverse effects.

In Vitro Efficacy Assessment

The specific assays employed depend on the therapeutic target. For anticancer agents, a common starting point is to evaluate cytotoxicity against a panel of human cancer cell lines.

Table 2: Example In Vitro Antiproliferative Activity of Thiophene Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (μM) | Reference |

| Compound 480 | HeLa (Cervical) | Cytotoxicity | 12.61 (μg/mL) | [20] |

| Compound 480 | Hep G2 (Liver) | Cytotoxicity | 33.42 (μg/mL) | [20] |

| Compound 8e | NCI-60 Panel | Growth Inhibition | 0.41 - 2.8 | [17] |

| TP 5 | HepG2 (Liver) | MTT Assay | Dose-dependent | [21] |

| TP 5 | SMMC-7721 (Liver) | MTT Assay | Dose-dependent | [21] |

Note: Direct comparison between studies requires caution due to differing experimental conditions.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Culture: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Self-Validation: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic drug like paclitaxel[20]) and negative (vehicle) controls. The dose-response curve provides a robust measure of potency.

Navigating Pharmacokinetics and Toxicity

A significant hurdle in the development of thiophene-based drugs is their potential for metabolic activation into reactive species, which can lead to toxicity.[22] Understanding and mitigating these risks is paramount.

Metabolic Pathways and Reactive Intermediates

The biotransformation of the thiophene ring is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[23][24] This can lead to drug-induced toxicities such as hepatotoxicity and nephrotoxicity.[23][24] Two major competing metabolic pathways are responsible:

-

S-oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide. This is often a detoxification pathway, but the S-oxide itself can sometimes be reactive.[23]

-

Epoxidation: Oxidation of the C=C double bonds in the thiophene ring to form an epoxide. This pathway is kinetically and thermodynamically more favorable and is a major source of toxicity.[23][24] The resulting electrophilic epoxides can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[24]

The balance between these two pathways determines the toxic potential of a given thiophene derivative. Quantum chemical methods can be employed to predict the energetic favorability of each pathway for a new compound.[23][24]

Strategies for Mitigating Toxicity

-

Structural Modification: Medicinal chemists can modify the substitution pattern on and around the thiophene ring to sterically hinder the more toxic epoxidation pathway or to electronically disfavor it.

-

Early-Stage Screening: Implementing in vitro assays to assess the potential for reactive metabolite formation early in the discovery process is crucial. This can include trapping studies with glutathione (GSH).[22]

-

Predictive Modeling: Using computational tools to predict the genotoxicity and metabolic fate of thiophene derivatives can help filter out potentially toxic candidates before synthesis.[25]

-

Targeted Delivery: For some applications, especially in oncology, poor solubility and toxicity can be addressed by loading the thiophene agent into nanocarriers, such as albumin or folate receptor-targeting nanoparticles.[20][21] This can improve selectivity for cancer cells and reduce systemic exposure.[20]

Future Directions and Conclusion

The discovery of novel thiophene-based therapeutics continues to be a vibrant and highly productive area of research. Future efforts will likely focus on exploring new chemical space through innovative synthetic methodologies and targeting novel biological pathways. The integration of artificial intelligence and machine learning into the design-synthesize-test cycle will further accelerate the identification of potent and safe drug candidates.[3] Moreover, the development of advanced drug delivery systems will be critical for overcoming the pharmacokinetic and toxicity challenges associated with some thiophene scaffolds.[21]

References

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Google Scholar.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information.

- Thiophene-Based Compounds. (n.d.). MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry.

- Discovery and history of thiophene compounds in medicinal chemistry. (2025). BenchChem.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Google Scholar.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019, May 22). ACS Omega.

- A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.

- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Google Scholar.

- Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. (n.d.). Google Scholar.

- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (n.d.). Sci-Hub.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PubMed.

- A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes. (2025). BenchChem.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.

- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.

- Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). National Center for Biotechnology Information.

- Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (2015, December 21). PubMed.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). Google Scholar.

- Predicting the genotoxicity of thiophene derivatives from molecular structure. (n.d.). PubMed.

- Validating Computational Docking of Thiophene-Based Inhibitors: A Comparative Guide. (2025). BenchChem.

- Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities. (n.d.). National Center for Biotechnology Information.

- Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024, November 20). National Center for Biotechnology Information.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PubMed Central.

- Thiophenes with antimicrobial activity isolated from natural sources. (n.d.). ResearchGate.